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molecular formula C9H9FO2 B3022674 Methyl 3-fluoro-4-methylbenzoate CAS No. 87808-48-8

Methyl 3-fluoro-4-methylbenzoate

Cat. No. B3022674
M. Wt: 168.16 g/mol
InChI Key: RAFFOVQBMRBRCS-UHFFFAOYSA-N
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Patent
US09266832B2

Procedure details

Sulfuric acid (2 mL) was added to the solution of 3-fluoro-4-methylbenzoic acid (0.831 g, 5.23 mmol) in methanol (30 mL). The mixture was refluxed for 24 hours. After cooling, the solution was made alkaline by addition of an aqueous solution of sodium carbonate, concentrated under reduced pressure in order to remove methanol, and extracted with ethyl acetate. The organic layer was dried over magnesium sulfate and was evaporated to give 0.641 g (73%) of methyl 3-fluoro-4-methylbenzoate as an oily residue which was directly used in the next step.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.831 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[F:6][C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][C:15]=1[CH3:16])[C:10]([OH:12])=[O:11].[C:17](=O)([O-])[O-].[Na+].[Na+]>CO>[F:6][C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][C:15]=1[CH3:16])[C:10]([O:12][CH3:17])=[O:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0.831 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1C
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure in order
CUSTOM
Type
CUSTOM
Details
to remove methanol
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(=O)OC)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 0.641 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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